Flumetralin
Overview
Description
Flumetralin is a plant growth regulator primarily used to control axillary bud (sucker) growth on tobacco plants. It was first registered for use in 1983 and is known for its local systemic effect and contact action. This compound is a member of the dinitroaniline class of compounds, which are characterized by the presence of two nitro groups on the phenyl ring. This compound is applied using hand or ground spray equipment and is effective in improving the quality and consistency of tobacco leaves .
Mechanism of Action
Target of Action
Flumetralin primarily targets the microtubules of plants and protozoa . It is also known to interact with Cytochrome P450 3A4, a protein involved in the metabolism and secretion of potentially harmful xenobiotics, drugs, and endogenous compounds .
Mode of Action
This compound belongs to the 2,6-dinitroaniline class of chemicals . . This selective inhibition disrupts the normal functioning of the target organisms, leading to their eventual death or growth inhibition.
Pharmacokinetics
It is known that the compound is involved in the metabolism of drugs such as s-warfarin, diclofenac, phenytoin, tolbutamide, and losartan via cytochrome p450 3a4 .
Result of Action
This compound is used to control axillary bud (sucker) growth after the floral portion of tobacco plants have been topped . Its action results in the inhibition of the occurrence of tobacco axillary buds . This leads to a more uniform maturation of tobacco leaves and an improvement in the quality of the leaves .
Biochemical Analysis
Biochemical Properties
Flumetralin interacts with various enzymes and proteins within the plant cells. It’s known to influence the biochemical reactions that regulate plant growth
Cellular Effects
This compound has a significant impact on cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The compound’s effects are most noticeable in its ability to control and regulate plant growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions result in the observed changes in plant growth and development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable and does not degrade quickly, allowing for long-term effects on cellular function to be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
While this compound is primarily used in plants, studies have been conducted to observe its effects in animal models. These studies have shown that the effects of this compound can vary with different dosages .
Metabolic Pathways
This compound is involved in several metabolic pathways within the cell. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, influencing its localization or accumulation .
Subcellular Localization
This compound is localized within specific compartments or organelles within the cell. This subcellular localization can influence its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of flumetralin involves the reaction of N-ethyl-2-chloro-6-fluorobenzylamine with 2,6-dinitro-4-trifluoromethylaniline. The process typically requires the use of high-purity reagents and solvents, such as acetone, and involves multiple steps of purification to achieve the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is often formulated into various preparations such as emulsifiable concentrates, suspension concentrates, and water-dispersible granules .
Chemical Reactions Analysis
Types of Reactions: Flumetralin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The nitro groups in this compound can be reduced to amines under suitable conditions.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring, leading to the formation of different substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .
Scientific Research Applications
Flumetralin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of dinitroaniline herbicides and plant growth regulators.
Biology: Investigated for its effects on plant growth and development, particularly in tobacco plants.
Medicine: Studied for its potential effects on human health and its role as a potential therapeutic agent.
Industry: Used in agricultural practices to improve the quality and yield of tobacco crops.
Comparison with Similar Compounds
Flumetralin is often compared with other dinitroaniline compounds such as butralin, pendimethalin, and trifluralin. These compounds share similar mechanisms of action but differ in their specific applications and properties:
Butralin: Used as a plant growth regulator and herbicide, similar to this compound, but with different application methods and efficacy.
Pendimethalin: Primarily used as a pre-emergence herbicide with some plant growth regulatory properties.
Trifluralin: Used as a selective herbicide for pre-emergence control of annual grasses and broadleaf weeds
This compound is unique in its specific application for controlling axillary bud growth in tobacco plants, making it a valuable tool in the agricultural industry.
Properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF4N3O4/c1-2-22(8-10-11(17)4-3-5-12(10)18)15-13(23(25)26)6-9(16(19,20)21)7-14(15)24(27)28/h3-7H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNAWOCHVWERAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C=CC=C1Cl)F)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF4N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7032553 | |
Record name | Flumetralin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7032553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Aldrich MSDS] | |
Record name | Flumetralin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9450 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000024 [mmHg] | |
Record name | Flumetralin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9450 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
62924-70-3 | |
Record name | Flumetralin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62924-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flumetralin [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062924703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flumetralin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7032553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenemethanamine, 2-chloro-N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-ethyl-6-fluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.402 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUMETRALIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF3TSN8UV2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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